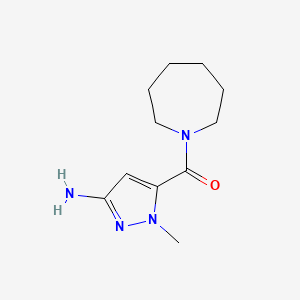
5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine involves its binding to the 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine receptor, which is a type of ionotropic glutamate receptor. This binding leads to the activation of the receptor and the subsequent influx of ions such as calcium and sodium into the cell. This influx of ions leads to the depolarization of the cell membrane and the generation of an action potential, which is responsible for the transmission of signals between neurons.
Biochemical and Physiological Effects
5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been shown to have a range of biochemical and physiological effects, including the regulation of synaptic plasticity, the modulation of neuronal excitability, and the induction of apoptosis in cancer cells. In addition, 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its high potency and selectivity for the 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine receptor. This allows for the precise manipulation of neuronal activity and the investigation of the role of the 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine receptor in various physiological processes. However, one limitation of using 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine, including the development of new drugs based on the 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine scaffold, the investigation of the role of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine in various diseases, and the exploration of the potential therapeutic applications of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine in cancer, inflammation, and other conditions. In addition, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine involves the reaction of 1-methyl-1H-pyrazol-3-amine with azepan-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In neuroscience, 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been studied for its role in the regulation of neuronal activity and synaptic plasticity. In drug discovery, 5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-14-9(8-10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYHDPGMVIZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylcarbonyl)-1-methyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)
![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)

![5-(3-methylphenyl)-N-[5-(phenylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B2532190.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2532194.png)
![Methylethyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yloxy]acetate](/img/structure/B2532196.png)


![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)

![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)